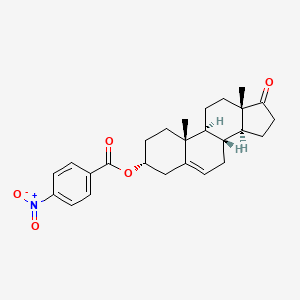
3alpha-(p-Nitrophenylcarbonyloxy)-androst-5-en-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3alpha)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one is a synthetic steroid derivative It is characterized by the presence of a nitrobenzoyl group attached to the androstane skeleton
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one typically involves the esterification of androst-5-en-17-one with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3alpha)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carbonyl group at the 17th position can be reduced to a hydroxyl group.
Substitution: The nitrobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of (3alpha)-3-[(4-Aminobenzoyl)oxy]androst-5-en-17-one.
Reduction: Formation of (3alpha)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-ol.
Substitution: Formation of various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3alpha)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other steroid derivatives.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new pharmaceuticals and biochemical tools.
Mécanisme D'action
The mechanism of action of (3alpha)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form an amino group, which may interact with enzymes or receptors in biological systems. The androstane skeleton can also interact with steroid receptors, influencing various physiological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3alpha)-3-Hydroxyandrost-5-en-17-one: Lacks the nitrobenzoyl group, making it less reactive in certain chemical reactions.
(3alpha)-3-[(4-Aminobenzoyl)oxy]androst-5-en-17-one: Similar structure but with an amino group instead of a nitro group, which can lead to different biological activities.
Uniqueness
(3alpha)-3-[(4-Nitrobenzoyl)oxy]androst-5-en-17-one is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C26H31NO5 |
|---|---|
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
[(3R,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 4-nitrobenzoate |
InChI |
InChI=1S/C26H31NO5/c1-25-13-11-19(32-24(29)16-3-6-18(7-4-16)27(30)31)15-17(25)5-8-20-21-9-10-23(28)26(21,2)14-12-22(20)25/h3-7,19-22H,8-15H2,1-2H3/t19-,20+,21+,22+,25+,26+/m1/s1 |
Clé InChI |
JLLVOVYPSPTUCF-VZDBEYJMSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@H](C4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


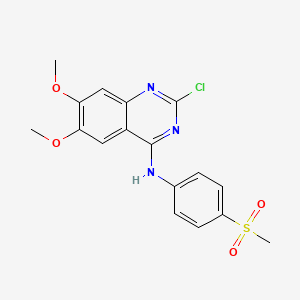
![P-[2-Hydroxy-1-(phenylmethoxy)propyl]phosphonic Acid Dimethyl Ester](/img/structure/B13849457.png)
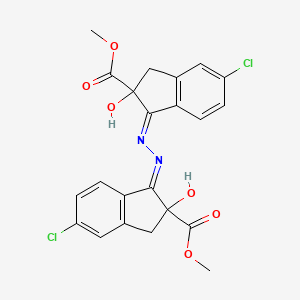
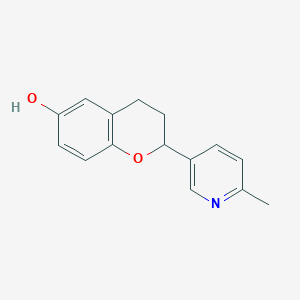
![(2S,3S,4S,5R,6R)-6-[1-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13849468.png)
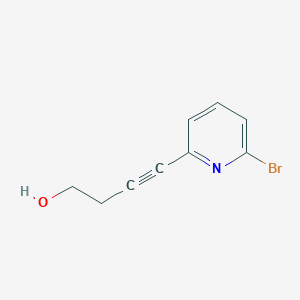
![2H-1,3-Thiazine-2-acetic acid, alpha-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-4-carboxy-5-ethylidene-5,6-dihydro-, [R-[R*,R*-(Z,Z)]]-(9CI)](/img/structure/B13849471.png)
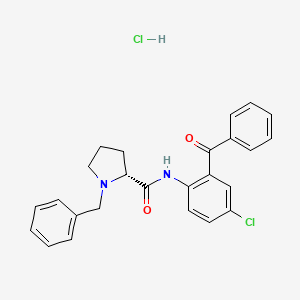
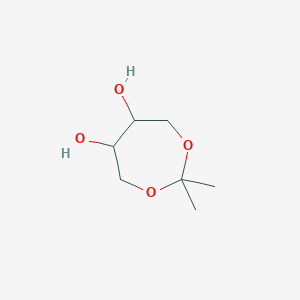
![N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin](/img/structure/B13849501.png)
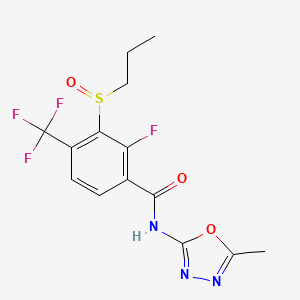
![(S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose;D-1-[(1-Carboxy-2-imidazol-4-ylethyl)amino]-1-deoxy-fructose](/img/structure/B13849511.png)
![4-[4-[5-fluoro-4-(5-fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-2H-pyridin-1-yl]cyclohexane-1-carboxylic acid](/img/structure/B13849512.png)
![Methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate Dihydrochloride Salt](/img/structure/B13849527.png)
